molecular formula C17H14N4O4S2 B2362856 N-[5-({[(4-acetylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide CAS No. 893351-17-2

N-[5-({[(4-acetylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide

Cat. No.: B2362856
CAS No.: 893351-17-2
M. Wt: 402.44
InChI Key: JBTDDSJJFDNVCO-UHFFFAOYSA-N
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Description

N-[5-({[(4-acetylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide is a complex organic compound that belongs to the class of 1,3,4-thiadiazole derivatives.

Preparation Methods

The synthesis of N-[5-({[(4-acetylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide typically involves multiple steps. One common synthetic route includes the reaction of 4-acetylaniline with ethyl chloroacetate to form an intermediate, which is then reacted with thiosemicarbazide to yield the 1,3,4-thiadiazole ring. The final step involves the coupling of this intermediate with furan-2-carboxylic acid under specific reaction conditions .

Chemical Reactions Analysis

N-[5-({[(4-acetylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

N-[5-({[(4-acetylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide has been studied for various scientific research applications:

Mechanism of Action

The mechanism of action of N-[5-({[(4-acetylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its cytotoxic effects. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

N-[5-({[(4-acetylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide can be compared with other 1,3,4-thiadiazole derivatives such as:

Properties

IUPAC Name

N-[5-[2-(4-acetylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O4S2/c1-10(22)11-4-6-12(7-5-11)18-14(23)9-26-17-21-20-16(27-17)19-15(24)13-3-2-8-25-13/h2-8H,9H2,1H3,(H,18,23)(H,19,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBTDDSJJFDNVCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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